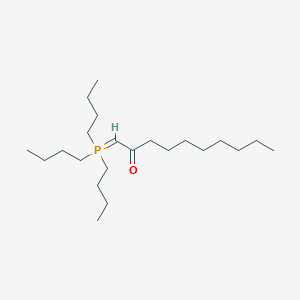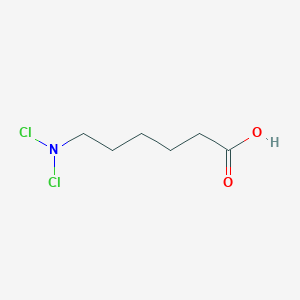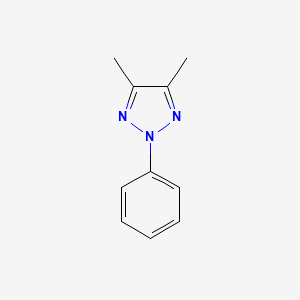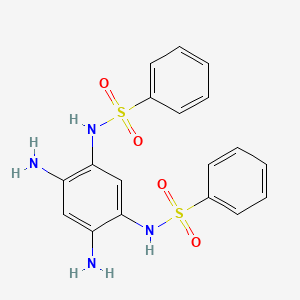
Dimethyl docosa-10,12-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl docosa-10,12-dienedioate is an organic compound with the molecular formula C24H40O4. It is a dimethyl ester derivative of docosa-10,12-dienedioic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Dimethyl docosa-10,12-dienedioate can be synthesized through several methods. One common synthetic route involves the oxidative coupling of the cuprous derivative of methyl undec-10-ynoate. This reaction is followed by hydrogenation of the conjugated diacetylenic ester over Raney nickel at 100°C, yielding this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Dimethyl docosa-10,12-dienedioate undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form dimethyl docosa-10-ynedioate and docosa-10-enedioate.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl docosa-10,12-dienedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl docosa-10,12-dienedioate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activities, alteration of cellular signaling pathways, and interaction with specific receptors.
Comparison with Similar Compounds
Dimethyl docosa-10,12-dienedioate can be compared with other similar compounds such as:
Properties
CAS No. |
58873-35-1 |
|---|---|
Molecular Formula |
C24H42O4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
dimethyl docosa-10,12-dienedioate |
InChI |
InChI=1S/C24H42O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-6H,7-22H2,1-2H3 |
InChI Key |
WHJWFHOBFUGYJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)




![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)

![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)


